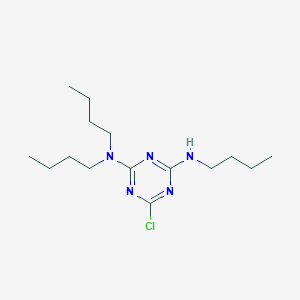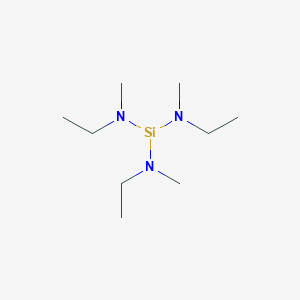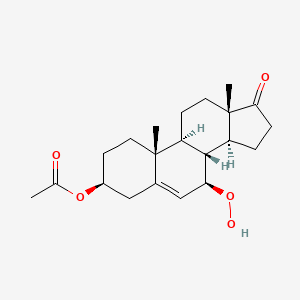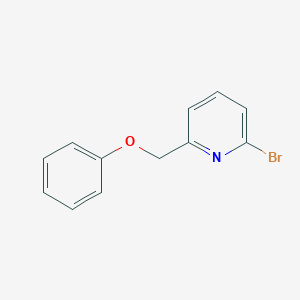
1,3,5-Triazine-2,4-diamine, N,N,N'-tributyl-6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three butyl groups and a chlorine atom attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- typically involves the reaction of 1,3,5-triazine-2,4-diamine with tributylamine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- can be compared with other similar compounds, such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N’,N’-tetraethyl-: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Propazine: Another triazine derivative with different substituents, used primarily as an herbicide.
2,4-Diamino-1,3,5-triazine:
The uniqueness of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for specialized applications.
Properties
CAS No. |
330476-57-8 |
|---|---|
Molecular Formula |
C15H28ClN5 |
Molecular Weight |
313.87 g/mol |
IUPAC Name |
2-N,2-N,4-N-tributyl-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H28ClN5/c1-4-7-10-17-14-18-13(16)19-15(20-14)21(11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,17,18,19,20) |
InChI Key |
JQWJKKUGEFWDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)


![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)

![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
